It is used to determine the concentration of lithium diisopropylamide mono (tetrahydrofuran) via titration It can also be used to determine the concentrations of alkyllithiums by titration, to the colorimetric endpoint, indicated by the persistence of a yellow color in the solution
The specific results or outcomes of these titration experiments would depend on the exact conditions and substances used in each individual experiment. .
2,2,2'-Trimethylpropionanilide is an organic compound with the molecular formula and a molecular weight of approximately 191.27 g/mol. It belongs to the class of amides and features a pivaloyl group attached to an aniline derivative. The compound is known for its crystalline solid form, typically appearing as a white to off-white powder. Its structure consists of a propanamide backbone with two methyl groups and a phenyl group, which contributes to its chemical properties and potential applications in various fields.
The specific conditions and reagents used will dictate the pathway and products formed during these reactions.
The synthesis of 2,2,2'-trimethylpropionanilide typically involves the reaction of pivaloyl chloride with an appropriate aniline derivative under controlled conditions. Common methods include:
2,2,2'-Trimethylpropionanilide has several potential applications:
Several compounds share structural similarities with 2,2,2'-trimethylpropionanilide. Notable examples include:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 2,2,2'-Trimethylpropionanilide | C12H17NO | Unique pivalamide structure |
| N-Pivaloyl-o-toluidine | C12H17NO | Contains o-toluidine substituent |
| 4'-Chloro-2,2,2'-trimethylpropionanilide | C12H16ClNO | Chlorine substituent modifies properties |
| Pivaloyl Chloride | C7H13ClO | Key acylating agent for amines |
This comparison highlights how 2,2,2'-trimethylpropionanilide's unique structure differentiates it from closely related compounds while emphasizing its potential versatility in chemical applications.
Irritant